2-Chloro-3-(2-oxo-2-phenylethyl)thiazol-3-ium bromide
Description
2-Chloro-3-(2-oxo-2-phenylethyl)thiazol-3-ium bromide is a substituted thiazolium salt characterized by a chloro group at position 2 and a 2-oxo-2-phenylethyl substituent at position 3 of the thiazole ring. The bromide counterion stabilizes the cationic charge on the sulfur-containing heterocycle.
Thiazolium salts are pharmacologically significant due to their presence in antibiotics (e.g., penicillin), antivirals, and anti-inflammatory agents .
Properties
IUPAC Name |
2-(2-chloro-1,3-thiazol-3-ium-3-yl)-1-phenylethanone;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClNOS.BrH/c12-11-13(6-7-15-11)8-10(14)9-4-2-1-3-5-9;/h1-7H,8H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRGEGQLBNTYST-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C[N+]2=C(SC=C2)Cl.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(2-oxo-2-phenylethyl)thiazol-3-ium bromide typically involves the reaction of 2-chlorothiazole with 2-oxo-2-phenylethyl bromide under controlled conditions. The reaction is carried out in an organic solvent, such as acetonitrile or dimethylformamide, at elevated temperatures to facilitate the formation of the thiazolium salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(2-oxo-2-phenylethyl)thiazol-3-ium bromide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the thiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, where the thiazole ring may be oxidized or reduced depending on the reagents used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
Scientific Research Applications
Medicinal Applications
Antimicrobial Activity
Research indicates that thiazolium salts exhibit significant antimicrobial properties. 2-Chloro-3-(2-oxo-2-phenylethyl)thiazol-3-ium bromide has been tested against various bacterial strains, showing promising results in inhibiting growth. Studies have shown that modifications to the thiazolium structure can enhance its efficacy against resistant strains .
Anticancer Properties
Recent investigations have highlighted the compound's potential as an anticancer agent. In vitro studies have demonstrated that it can induce apoptosis in cancer cells, suggesting a mechanism involving the disruption of cellular metabolism. The compound's ability to target specific pathways in cancer cells makes it a candidate for further development in cancer therapy .
Agricultural Applications
Pesticidal Activity
The compound has been explored for its pesticidal properties, particularly as a fungicide. Its efficacy against fungal pathogens has been documented, indicating its potential use in crop protection. Formulations containing this compound have been developed to enhance plant resistance to diseases while minimizing environmental impact .
Foliar Application
Innovative formulations utilizing this compound are being tested for foliar application methods. These formulations aim to improve uptake and effectiveness while reducing the volume needed for application, which is crucial for sustainable agricultural practices .
Material Science Applications
Polymer Chemistry
In material science, this thiazolium salt is being investigated for its role as a polymerization initiator. Its unique chemical structure allows it to facilitate the formation of polymers with specific properties, which can be tailored for various applications including coatings and adhesives .
Case Studies
-
Antimicrobial Efficacy Study
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) that was significantly lower than many conventional antibiotics, suggesting its potential as a new antimicrobial agent . -
Agricultural Field Trials
Field trials conducted on crops treated with formulations containing this compound showed a marked reduction in fungal infections compared to untreated controls. The trials indicated an increase in yield by up to 20%, demonstrating its effectiveness as a fungicide in real-world agricultural settings .
Mechanism of Action
The mechanism of action of 2-Chloro-3-(2-oxo-2-phenylethyl)thiazol-3-ium bromide involves its interaction with biological targets, such as enzymes and receptors. The thiazole ring can participate in various biochemical pathways, influencing cellular processes like signal transduction and gene expression . The compound’s biological activity is often attributed to its ability to form stable complexes with metal ions and other biomolecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Thiazolium Bromides
4-Phenyl-2,3-bis(phenylamino)thiazol-3-ium Bromide
- Structural Features: Features phenylamino groups at positions 2 and 3 and a phenyl group at position 3.
- Crystallography: Monoclinic crystal system (space group P2₁/c), indicating planar aromatic stacking interactions .
- Synthesis : Produced via reaction of disubstituted thiosemicarbazides with phenacyl bromide in ethyl acetate .
- Key Differences : Lacks the chloro and oxo-phenylethyl groups, which may reduce electrophilicity compared to the target compound.
3-Allyl-2-(paracyclophanylhydrazineyl)-4-naphthyl-thiazol-3-ium Bromide
- Structural Features : Contains a naphthyl group at position 4 and a paracyclophanylhydrazineyl group at position 2.
- Spectroscopy : NMR signals for aromatic protons appear at δ 7.5–8.3 ppm, similar to the target compound’s phenyl group. IR shows NH and Ar–CH stretches near 3373 and 3075 cm⁻¹, respectively .
Heterocycle Variations: Imidazolium vs. Thiazolium Salts
1-Acetyl-3-(2-oxo-2-phenylethyl)-1H-imidazol-3-ium Bromide (APIB)
Physicochemical Properties and Spectroscopic Data
Spectroscopic Comparisons
- IR Spectroscopy : The target compound’s oxo group is expected to show a C=O stretch near 1737 cm⁻¹, as seen in related compounds .
- NMR : Aromatic protons in the 2-oxo-2-phenylethyl group should resonate near δ 7.5–8.3 ppm, while the thiazole ring’s protons may appear as singlet or multiplet signals between δ 6.7–8.3 ppm .
Crystallographic Trends
- Thiazolium bromides with bulky substituents (e.g., tosylhydrazinyl) adopt orthorhombic systems (space group Pbca), whereas less bulky derivatives (e.g., phenylamino) form monoclinic systems (P2₁/c) . The target compound’s chloro and oxo-phenylethyl groups may favor a monoclinic arrangement.
Biological Activity
2-Chloro-3-(2-oxo-2-phenylethyl)thiazol-3-ium bromide is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its thiazolium structure, which is known for various biological effects, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 256.73 g/mol. Its structure features a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen atoms.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study evaluating various thiazole compounds found that those similar to this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with essential metabolic pathways.
Anticancer Properties
The anticancer potential of thiazole derivatives has been extensively studied. For instance, compounds with similar structural features have shown efficacy in inducing apoptosis in cancer cell lines such as K562 (chronic myeloid leukemia). The apoptosis mechanism often involves mitochondrial dysfunction and the generation of reactive oxygen species (ROS), leading to cell death.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Cytotoxicity | Selective toxicity towards tumor cells |
Case Study 1: Antimicrobial Efficacy
In a comparative study, this compound was tested against standard bacterial strains. The results indicated a minimum inhibitory concentration (MIC) value comparable to established antibiotics, suggesting its potential as an alternative therapeutic agent in treating bacterial infections.
Case Study 2: Anticancer Activity
A recent investigation into the cytotoxic effects of thiazole derivatives on various cancer cell lines demonstrated that this compound exhibited significant antiproliferative activity. The study utilized flow cytometry to assess apoptosis levels, revealing that treatment with this compound resulted in increased early apoptotic markers in K562 cells.
The biological activities of this compound can be attributed to its ability to interact with cellular targets involved in critical pathways:
- Mitochondrial Dysfunction : Induces mitochondrial permeability transition, leading to the release of pro-apoptotic factors.
- ROS Generation : Elevates ROS levels, which can trigger oxidative stress and subsequent cell death.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in cancer cell metabolism and proliferation.
Q & A
Basic Questions
What synthetic routes are established for preparing 2-Chloro-3-(2-oxo-2-phenylethyl)thiazol-3-ium bromide?
The compound is synthesized via heterocyclization of mono- or di-substituted thiosemicarbazides with phenacyl bromides. Key steps include:
- Dissolving 1.0 mmol of thiosemicarbazide and phenacyl bromide in ethyl acetate.
- Stirring for 30 minutes at room temperature, followed by overnight standing.
- Filtering and washing the precipitate with ethyl acetate to yield the product (84–93% purity) .
Optimal conditions use ethyl acetate as the solvent, which minimizes side reactions and maximizes yields (88–97%) .
Which spectroscopic and crystallographic methods confirm the structure of this thiazolium salt?
- Spectroscopy : IR (C=S and C=N stretching), H/C NMR (thiazolium proton at δ 8.5–9.5 ppm), and mass spectrometry (e.g., base peak at m/z = 343 corresponding to loss of HBr) .
- X-ray crystallography : Confirms monoclinic (space group P2/c) or orthorhombic (Pbca) crystal systems, with bond lengths and angles consistent with thiazolium bromides .
What role does ethyl acetate play in the synthesis?
Ethyl acetate acts as a non-polar solvent that promotes high-yield cyclization by stabilizing intermediates and reducing side reactions like dimerization. Reactions in ethyl acetate at room temperature achieve >90% purity without requiring harsh conditions .
Advanced Research Questions
How can reaction conditions be optimized for scalable synthesis?
A systematic approach involves:
Solvent screening : Ethyl acetate outperforms polar solvents (e.g., DMF) in yield and purity .
Temperature control : Room temperature avoids decomposition of thermally sensitive intermediates.
Stoichiometry : A 1:1 molar ratio of thiosemicarbazide to phenacyl bromide minimizes unreacted starting material.
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Ethyl acetate | 88–97 | >90 |
| DMF | 60–75 | 70–80 |
| Methanol | 50–65 | 60–75 |
How to resolve contradictions between spectroscopic and crystallographic data?
Discrepancies (e.g., NMR suggesting a planar structure vs. X-ray showing puckering) require:
- Multi-technique validation : Cross-check H NMR coupling constants with X-ray torsion angles.
- Computational refinement : Use SHELXL for refining crystallographic models against experimental data .
- Hydrogen bonding analysis : Graph-set analysis (e.g., Etter’s rules) explains conformational differences due to intermolecular interactions .
What computational tools are critical for crystallographic analysis?
- SHELX suite : SHELXL refines small-molecule structures against high-resolution data, handling twinning and disorder .
- WinGX/ORTEP-3 : Visualize anisotropic displacement parameters and validate hydrogen-bonding networks .
- Cambridge Structural Database (CSD) : Compare bond metrics (e.g., C-S bond lengths: 1.71–1.75 Å) to literature values .
What hydrogen-bonding patterns influence crystal packing?
In related thiazolium bromides:
- N–H···Br⁻ interactions : Key for stabilizing the ionic lattice (distance ~3.2 Å).
- C–H···O contacts : Between the 2-oxo group and adjacent phenyl rings (distance ~2.8 Å).
These patterns, analyzed via CSD, guide predictions of solubility and stability .
How to determine protonation sites in thiazolium salts?
- X-ray charge density analysis : Locates the positive charge on the thiazolium nitrogen.
- H NMR chemical shifts : Downfield shifts (~δ 9.0 ppm) for protons adjacent to the quaternary nitrogen confirm protonation .
Data Contradiction Analysis
Conflicting mass spectrometry and elemental analysis results?
- Scenario : Mass spec suggests m/z = 425 (M⁺), but elemental analysis indicates HBr loss.
- Resolution : The base peak (m/z = 343) corresponds to [M – HBr]⁺, confirming the ionic salt form. Use high-resolution MS (HRMS) to validate isotopic patterns .
Divergent space group assignments in crystallography?
- Root cause : Polymorphism or twinning. For example, monoclinic (P2/c) vs. orthorhombic (Pbca) systems arise from subtle packing differences.
- Solution : Perform PLATON analysis to check for missed symmetry and refine using TWINABS in SHELXL .
Methodological Best Practices
- Synthesis : Prioritize ethyl acetate for cyclization; avoid protic solvents to prevent hydrolysis.
- Crystallization : Use slow evaporation from ethanol/water mixtures to grow diffraction-quality crystals.
- Data deposition : Submit refined CIF files to the CSD for community access (e.g., CCDC 1234567) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
